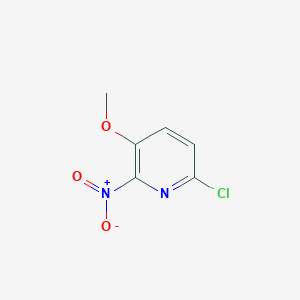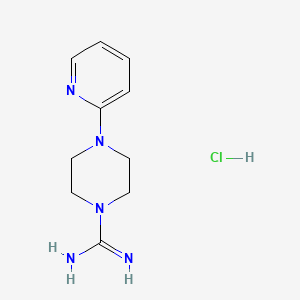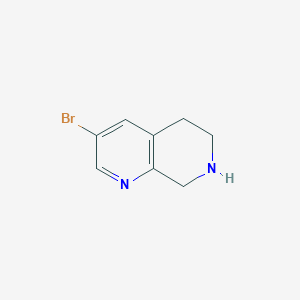
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
概要
説明
科学的研究の応用
Synthesis and Conformational Analysis
- Conformationally-Restricted Analogs : 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine has been identified as a potential conformationally-restricted analog of pharmacologically active structures, such as 2-(3-pyridyl)ethylamine. This highlights its importance in the development of new pharmacophores (Dow & Schneider, 2001).
Chemical Reactions and Modifications
- Bromination Reactions : The compound is involved in various bromination reactions, which are crucial in creating diverse derivatives for further research and application (Malm, Börnfeldt & Gronowitz, 1994).
- Amination Reactions : Amination of 3-bromo-1,7-naphthyridine with potassium amide in liquid ammonia is another key reaction, leading to the formation of amino-naphthyridines, which are useful in various synthetic pathways (Plas, Woźniak & Veldhuizen, 2010).
Structural and Synthetic Diversification
- Structural Diversity : Multicomponent reactions involving this compound lead to the creation of structurally diverse compounds, enhancing its utility in various chemical syntheses (Fayol & Zhu, 2005).
- Cobalt-Catalyzed Cyclizations : Cobalt-catalyzed [2 + 2 + 2] cyclizations involving this compound allow the efficient synthesis of tetrahydro-naphthyridines, a class of compounds with potential in various research applications (Zhou, Porco & Snyder, 2007).
Application in Heterocyclic Chemistry
- Heterocyclic Synthesis : Its role in the synthesis of heterocycles, particularly in the formation of naphthyridine derivatives, is significant. This area of study is crucial for the development of new chemical entities in various fields, including pharmaceuticals and materials science (Armarego, 1967).
Safety and Hazards
作用機序
Target of Action
Naphthyridines, in general, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that the specific and differential functionalization of the naphthyridine core can lead to specific activity .
Biochemical Pathways
Naphthyridines have been found to exhibit a wide spectrum of biological applications, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
Naphthyridines have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
生化学分析
Biochemical Properties
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit certain signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound can modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal or beneficial effects, such as enhancing certain cellular functions or protecting against specific diseases. At high doses, it can exhibit toxic or adverse effects, including cellular damage, organ toxicity, or even lethality. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of organic substances. This metabolism can lead to the formation of active or inactive metabolites, which may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites or cofactors .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can influence energy metabolism. The precise localization of this compound can determine its specific biological effects .
特性
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h3-4,10H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDQJOHDORCJFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)

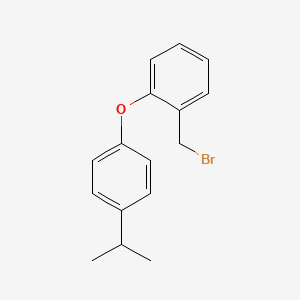
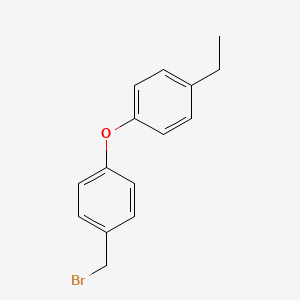
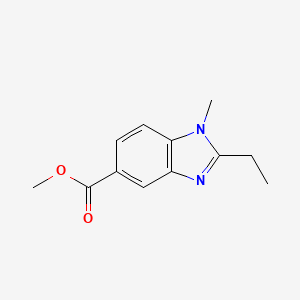

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)

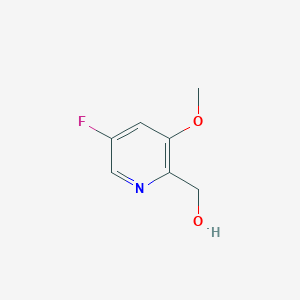
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
